molecular formula C8H14N2O2S B12679527 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea CAS No. 94159-71-4

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea

Cat. No.: B12679527
CAS No.: 94159-71-4
M. Wt: 202.28 g/mol
InChI Key: ILSNRHVMUXJHGR-UHFFFAOYSA-N
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Description

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS Registry Number: 94159-71-4) is a chemical compound with the molecular formula C 8 H 14 N 2 O 2 S and a molecular weight of 202.27 g·mol -1 . Its structure features a tetrahydro-2H-pyran ring, a common heterocyclic scaffold in medicinal chemistry, linked to an acetylated isothiourea functional group . Synonyms for this compound include Tetrahydro-2H-pyran-2-yl N-acetylcarbamimidothioate . As a heterocyclic compound, it belongs to a class of structures that are of significant interest in pharmaceutical and agrochemical research due to their widespread presence in biologically active molecules . Heterocyclic frameworks, such as the tetrahydro-2H-pyran moiety present in this compound, are fundamental in the development of various therapeutic agents, including antibiotics, anticancer drugs, and anthelmintics . The specific research applications and biological profile of this compound are an area for further investigation by qualified researchers. Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94159-71-4

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

N-carbamothioyl-2-(oxan-2-yl)acetamide

InChI

InChI=1S/C8H14N2O2S/c9-8(13)10-7(11)5-6-3-1-2-4-12-6/h6H,1-5H2,(H3,9,10,11,13)

InChI Key

ILSNRHVMUXJHGR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(=O)NC(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea generally involves:

  • Formation of the tetrahydro-2H-pyran ring or its introduction as a protected moiety.
  • Introduction of the isothiourea functional group.
  • Acetylation of the nitrogen atom to form the acetyl derivative.

The key challenge lies in the selective functionalization of the nitrogen atoms and the stability of the tetrahydropyran ring under reaction conditions.

Preparation of the Tetrahydro-2H-pyran-2-yl Moiety

The tetrahydro-2H-pyran ring is commonly introduced via:

  • Acetal protection of aldehydes or ketones : The tetrahydropyran ring can be formed by acid-catalyzed cyclization of 5- or 6-hydroxy aldehydes/ketones with diols, or by using tetrahydropyranyl protecting groups on alcohols.
  • Use of tetrahydropyranyl derivatives : For example, 3-aminopropionaldehyde diethylacetal has been used as a masked aldehyde functionality in pyrrole synthesis, indicating the utility of tetrahydropyranyl acetals in complex molecule assembly.

This approach ensures the ring is stable during subsequent synthetic steps, such as nucleophilic substitutions or amidation.

Introduction of the Isothiourea Group

Isothiourea derivatives are typically synthesized by:

For this compound, the isothiourea group is attached to the tetrahydropyran ring nitrogen or carbon, depending on the synthetic route.

Acetylation Step

The acetyl group is introduced by:

  • Acetylation of the amino group : Using acetyl chloride or acetic anhydride under controlled conditions to selectively acetylate the nitrogen atom of the isothiourea.
  • Protection strategies : Sometimes, the acetylation is performed after the isothiourea formation to avoid side reactions.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1. Formation of tetrahydropyranyl intermediate Acid-catalyzed cyclization of 5-hydroxy aldehyde or use of tetrahydropyranyl acetal Protects aldehyde functionality as tetrahydropyran ring High yield, stable intermediate
2. Introduction of isothiourea group Reaction of tetrahydropyranyl amine derivative with thiourea or isothiocyanate Forms 2-(tetrahydro-2H-pyran-2-yl)isothiourea Moderate to high yield
3. Acetylation Treatment with acetyl chloride or acetic anhydride in presence of base Acetylates the nitrogen to give 1-acetyl derivative High yield, mild conditions

Summary Table of Preparation Methods

Method Aspect Description Advantages Disadvantages
Tetrahydropyran ring formation Acid-catalyzed cyclization or use of tetrahydropyranyl acetals Stable protecting group, mild conditions Requires careful pH control
Isothiourea introduction Reaction of amines with thiourea or isothiocyanates Straightforward, versatile Possible side reactions, requires purification
Acetylation Acetyl chloride or acetic anhydride treatment High selectivity, mild Sensitive to moisture, requires inert atmosphere
Purification Chromatography or recrystallization High purity Time-consuming

Chemical Reactions Analysis

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

This compound has garnered attention for its potential antimicrobial properties . Preliminary studies suggest that it may interact favorably with biological macromolecules, which could lead to the development of new antimicrobial agents. The structural features of 1-acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea suggest it could exhibit distinct pharmacological properties compared to simpler isothioureas, making it a candidate for further investigation in drug design and development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can serve as a versatile building block. Its unique structure allows it to participate in various chemical reactions, including:

  • Asymmetric Synthesis : The compound's isothiourea functionality can be exploited in asymmetric synthesis reactions, potentially leading to the creation of enantiomerically enriched products.
  • Michael Addition Reactions : It may act as a nucleophile in Michael addition reactions, where it can add to α,β-unsaturated carbonyl compounds, thus facilitating the formation of complex molecular architectures .

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial activity against various pathogens. Studies involving structure-activity relationship (SAR) analyses have shown that modifications to the isothiourea moiety can enhance efficacy against specific bacterial strains.

Case Study 2: Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Isothioureas are known for their ability to inhibit certain enzymes, which could be leveraged in therapeutic applications targeting specific diseases where enzyme activity plays a critical role .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructure TypeKey Features
1-AcetylthioureaThioureaSimple structure with potential biological activity
1,3-DimethylisothioureaIsothioureaKnown for enzyme inhibition
4-MethylthiosemicarbazideThiosemicarbazideExhibits anticancer properties
N,N-DimethylthioureaThioureaUsed in various synthetic applications

This table illustrates how this compound stands out due to its unique tetrahydropyran ring structure, which may influence its solubility, stability, and interaction profile compared to simpler isothioureas .

Mechanism of Action

The mechanism of action of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea involves its interaction with specific molecular targets and pathways. The isothiourea moiety is known to interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Isothiourea Derivatives with Alternative Protecting Groups

Isothioureas often feature protective groups to modulate reactivity or solubility. Key comparisons include:

Compound Molecular Formula Molar Mass (g/mol) Key Features
1-Acetyl-2-(THP)isothiourea C₈H₁₄N₂O₂S 202.27 THP enhances solubility in organic solvents; acetyl group stabilizes the core structure .
1-Benzoyl-2-methylisothiourea C₉H₁₀N₂OS 194.25 Benzoyl group increases steric bulk, reducing nucleophilicity compared to acetyl.
2-tert-Butylisothiourea C₅H₁₂N₂S 132.23 Lack of oxygen heterocycle reduces solubility; tert-butyl group offers steric protection.

Key Differences :

  • The THP ring in the target compound improves solubility in polar aprotic solvents (e.g., THF, DCM) compared to alkyl-protected analogs like 2-tert-butylisothiourea.
  • The acetyl group offers moderate electron-withdrawing effects, balancing reactivity between the highly reactive free isothiourea (NH-C=S-NH₂) and the more stable benzoyl derivatives.

Isothioureas in Catalysis

Isothioureas are widely employed as organocatalysts. For example:

  • Tetramisole-derived isothioureas (e.g., Benzotetramisole) catalyze asymmetric acyl transfer reactions with high enantioselectivity.

Reactivity Trends :

  • Catalytic efficiency often depends on the electron density at the sulfur atom. The acetyl group in the target compound may slightly reduce nucleophilicity compared to unsubstituted isothioureas.
  • The THP ring may hinder substrate access in sterically demanding reactions, unlike smaller protecting groups (e.g., methyl).

Structural Implications :

  • The THP group may reduce bioavailability compared to aromatic analogs (e.g., phenyl-substituted derivatives), as oxygen-containing rings often enhance metabolic stability but limit membrane permeability.

Biological Activity

1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea (CAS Number: 94159-71-4) is a compound characterized by its unique structural features, including an isothiourea moiety and a tetrahydro-2H-pyran ring. These structural elements suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2S. The compound exhibits a melting point range of 34-37 °C, indicating its solid-state at room temperature. The presence of the tetrahydro-2H-pyran ring enhances the compound's solubility and stability, which are critical for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that isothioureas, including this compound, exhibit significant antimicrobial properties against bacteria and fungi. Preliminary studies have shown effectiveness against various strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

The compound's structural characteristics position it as a candidate for anticancer research. Isothioureas are known to induce apoptosis in cancer cells. For instance, derivatives of isothioureas have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression .

Antimicrobial Efficacy

A study focusing on several isothiourea derivatives demonstrated that compounds with similar structures to this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the isothiourea structure could enhance antimicrobial effectiveness.

Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines, including HeLa and MCF-7. These studies revealed that certain isothioureas could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The specific mechanisms involved include increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative analysis with other isothiourea derivatives has shown that:

Compound NameStructure TypeKey Features
1-AcetylthioureaThioureaSimple structure with potential biological activity
1,3-DimethylisothioureaIsothioureaKnown for enzyme inhibition
4-MethylthiosemicarbazideThiosemicarbazideExhibits anticancer properties
N,N-DimethylthioureaThioureaUsed in various synthetic applications

The unique tetrahydropyran ring in 1-acetyl-2-(tetrahydro-2H-pyran-2-y) isothiourea may enhance its pharmacological properties compared to simpler structures, warranting further investigation into its mechanism of action and therapeutic potential.

Q & A

Q. Optimization Strategies :

  • AI-Powered Retrosynthesis : Tools like Reaxys or Pistachio can predict feasible routes and side reactions, improving yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (−20°C) reduce byproducts.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify acetyl (δ ~2.1 ppm) and tetrahydro-2H-pyran (δ ~3.5–4.0 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemistry .
  • IR : Confirm isothiourea C=S stretching (~1250 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect degradation products using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported reactivity of the isothiourea group under nucleophilic conditions?

Methodological Answer:
Discrepancies often arise from solvent polarity or competing pathways. To address this:

Control Experiments : Compare reactivity in DMSO (polar aprotic) vs. THF (less polar).

Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates.

Computational Modeling : Density Functional Theory (DFT) calculations identify transition states favoring thiourea vs. thiol pathways .

Advanced: What computational approaches predict the compound’s stability in catalytic or biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
  • Degradation Pathways : DFT-based thermodynamic calculations predict hydrolysis rates under varying pH (e.g., accelerated degradation at pH < 4) .

Basic: How should researchers handle and store this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage : Store under inert gas (Ar/N₂) at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/respiratory irritation .
  • Waste Disposal : Neutralize with 10% NaOH before disposal to minimize environmental impact .

Advanced: What role does the tetrahydro-2H-pyran group play in modulating solubility and reactivity?

Methodological Answer:

  • Solubility : The pyran ring enhances hydrophilicity (logP ~1.2) compared to non-cyclic analogs, improving aqueous compatibility .
  • Steric Effects : The chair conformation of the pyran ring shields the isothiourea group, reducing undesired nucleophilic attacks.
  • Comparative Studies : Replace pyran with cyclohexane to isolate steric/electronic contributions .

Advanced: How can researchers validate the compound’s role as a chiral auxiliary or catalyst in asymmetric synthesis?

Methodological Answer:

Enantiomeric Excess (ee) Analysis : Use chiral HPLC or polarimetry to quantify stereoselectivity.

Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in acetyl group) tracks bond cleavage during catalysis .

Cross-Validation : Compare results with established chiral catalysts (e.g., Evans’ oxazolidinones) to benchmark performance .

Basic: What are the documented stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability :

    pH RangeStabilityDegradation Products
    2–4UnstableThiol derivatives
    5–8StableNone detected
    9–12ModerateDisulfides
  • Thermal Stability : Decomposes above 80°C (TGA data) .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize exothermic side reactions.
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for deprotection steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Advanced: What strategies differentiate between isothiourea tautomers in solution?

Methodological Answer:

  • Variable Temperature NMR : Observe coalescence temperatures to estimate tautomerization barriers.
  • UV-Vis Spectroscopy : λmax shifts indicate dominant tautomeric forms (e.g., thione vs. thiol) .
  • X-ray Crystallography : Resolve solid-state tautomeric preferences .

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